7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
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Overview
Description
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a member of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are commonly used in the treatment of anxiety, insomnia, and various other conditions due to their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The ethyl and propenyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for benzodiazepines often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors is also becoming more common to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction can convert the carbonyl groups to alcohols.
Substitution: Halogenated benzodiazepines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzodiazepines with various functional groups.
Scientific Research Applications
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, like other benzodiazepines, has applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Potential therapeutic uses in treating anxiety, insomnia, and seizures.
Industry: Used in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of benzodiazepines involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique pharmacokinetic properties or binding affinities that differentiate it from other benzodiazepines, potentially offering advantages in specific therapeutic contexts.
Properties
CAS No. |
77414-14-3 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
7-chloro-3-ethyl-3-prop-2-enyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-7-14(4-2)12(18)16-10-6-5-9(15)8-11(10)17-13(14)19/h3,5-6,8H,1,4,7H2,2H3,(H,16,18)(H,17,19) |
InChI Key |
QCSTWIYAMXHXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC2=C(C=C(C=C2)Cl)NC1=O)CC=C |
Origin of Product |
United States |
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